molecular formula C10H15ClN2O B1479049 1-(2-Chlorobutanoyl)piperidine-4-carbonitrile CAS No. 2091618-95-8

1-(2-Chlorobutanoyl)piperidine-4-carbonitrile

Cat. No.: B1479049
CAS No.: 2091618-95-8
M. Wt: 214.69 g/mol
InChI Key: VDWSSKRKTDCNDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, such as “1-(2-Chlorobutanoyl)piperidine-4-carbonitrile”, often involves reactions like amino-dechlorination and amino-dealkoxylation . The structure of these analogues is confirmed by different techniques like IR and 1H NMR .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H15ClN2O. Unfortunately, no further details about its molecular structure were found in the search results.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, it’s worth noting that piperidine derivatives can react with various compounds. For instance, 1-Piperidinecarbonitrile in tetrahydrofuran (THF) reacts with a solution of piperidyl lithium in THF at 0°C to yield lithium [1,1,3,3- bis (pentamethylene)guanidinate] .

Scientific Research Applications

Nucleophilic Substitution Reactions

Piperidine derivatives are known to undergo nucleophilic substitution reactions, which are fundamental in organic synthesis. The study by Pietra and Vitali (1972) explored the nucleophilic aromatic substitution of the nitro-group in piperidine compounds, providing insights into the reaction mechanisms and kinetics. This type of reaction is crucial for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals (Pietra & Vitali, 1972).

Antineoplastic Agents

Piperidine derivatives have been investigated for their potential as antineoplastic agents. Hossain et al. (2020) reviewed the development of a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones as potential drug candidates, highlighting their cytotoxic properties and potential for cancer treatment (Hossain et al., 2020).

Therapeutic Uses

The therapeutic applications of piperazine derivatives, a related class of compounds, have been reviewed, emphasizing their significance in the design of drugs for various diseases, including mental health disorders, infectious diseases, and cardiovascular conditions. Rathi et al. (2016) provided an overview of molecular designs incorporating the piperazine entity for CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles (Rathi et al., 2016).

Anti-Mycobacterial Activity

Piperazine and its analogs have been appraised for their anti-mycobacterial activity, particularly against Mycobacterium tuberculosis. Girase et al. (2020) reviewed the use of piperazine as a vital building block in the synthesis of anti-TB molecules, underscoring its potential in developing new anti-mycobacterial agents (Girase et al., 2020).

Environmental Applications

Piperidine derivatives are also explored in environmental applications, such as in the adsorption of pollutants. Rao et al. (2007) discussed the use of carbon nanotubes, which could be functionalized with piperidine groups, for the sorption of divalent metal ions from aqueous solutions, indicating their potential in water treatment and environmental protection (Rao et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, N-BOC-Piperidine-4-carbonitrile, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Properties

IUPAC Name

1-(2-chlorobutanoyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O/c1-2-9(11)10(14)13-5-3-8(7-12)4-6-13/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWSSKRKTDCNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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